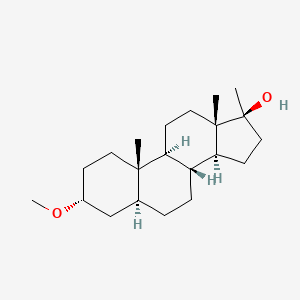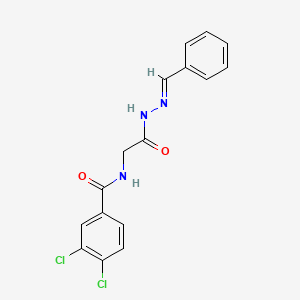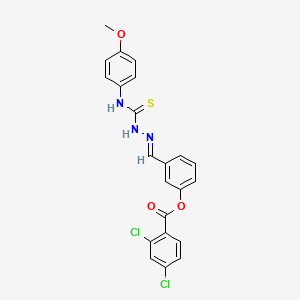
3alpha-Methoxy-17-methyl-5alpha-androstan-17beta-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3alpha,5alpha,17beta)-3-methoxy-17-methylandrostan-17-ol is a synthetic steroid compound belonging to the class of androstane derivatives. This compound is characterized by its unique structure, which includes a methoxy group at the 3-position and a methyl group at the 17-position on the androstan backbone. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,5alpha,17beta)-3-methoxy-17-methylandrostan-17-ol typically involves multiple steps starting from readily available steroid precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups present in the precursor are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Methoxy Group: The methoxy group is introduced at the 3-position through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Introduction of Methyl Group: The methyl group at the 17-position is introduced via alkylation reactions using methylating agents under controlled conditions.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of (3alpha,5alpha,17beta)-3-methoxy-17-methylandrostan-17-ol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
(3alpha,5alpha,17beta)-3-methoxy-17-methylandrostan-17-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Applications De Recherche Scientifique
(3alpha,5alpha,17beta)-3-methoxy-17-methylandrostan-17-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of (3alpha,5alpha,17beta)-3-methoxy-17-methylandrostan-17-ol involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of steroid hormone receptors, influencing gene expression and cellular functions. The compound may also interact with enzymes involved in steroid metabolism, altering the levels of endogenous steroids and their biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3alpha,5alpha,17beta)-3-hydroxyandrostan-17-yl sulfate: A similar compound with a hydroxyl group instead of a methoxy group at the 3-position.
Androstan-3alpha,17beta-diol: Another androstane derivative with hydroxyl groups at both the 3 and 17 positions.
Uniqueness
(3alpha,5alpha,17beta)-3-methoxy-17-methylandrostan-17-ol is unique due to the presence of the methoxy group at the 3-position, which can influence its biological activity and pharmacokinetic properties. This structural modification may result in different interactions with molecular targets compared to its hydroxylated counterparts.
Propriétés
Numéro CAS |
3483-01-0 |
|---|---|
Formule moléculaire |
C21H36O2 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
(3R,5S,8R,9S,10S,13S,14S,17S)-3-methoxy-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H36O2/c1-19-10-7-15(23-4)13-14(19)5-6-16-17(19)8-11-20(2)18(16)9-12-21(20,3)22/h14-18,22H,5-13H2,1-4H3/t14-,15+,16+,17-,18-,19-,20-,21-/m0/s1 |
Clé InChI |
INYNLZJYFAWXJN-JRRMKBMNSA-N |
SMILES isomérique |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)OC |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-methylphenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12009370.png)
![N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-3-methoxybenzohydrazide](/img/structure/B12009375.png)

![2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone](/img/structure/B12009384.png)
![[12-acetyloxy-17-[(2E)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12009388.png)






![(5E)-5-(2H-Chromen-3-ylmethylene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12009436.png)
![2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12009439.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12009446.png)
